Synthesis Yield: 80% Isolated Yield for 5-Methyl Derivative vs. 44% in Prior Art
A direct comparison of synthetic methods was reported in US Patent 5,510,494. In Example 14, 5‑methyl‑2‑(cyanomethyl)benzimidazole was prepared via condensation of 3,4‑diaminotoluene with n‑butyl cyanoacetate at 160 °C, yielding 80% of theory. The patent explicitly states that this yield is nearly double the 44% yield obtained by the prior method of Sawlewicz et al. (Pol. J. Pharmacol. Pharm. 1974, 26, p. 642) for the identical compound [1]. This demonstrates a substantial process improvement, reducing raw material costs and waste for procurement.
| Evidence Dimension | Isolated reaction yield |
|---|---|
| Target Compound Data | 80% of theory |
| Comparator Or Baseline | Prior art (Sawlewicz et al., 1974): 44% yield |
| Quantified Difference | +36 percentage points (1.8× improvement) |
| Conditions | 3,4-Diaminotoluene + n-butyl cyanoacetate, 160 °C, 10 h, aromatic hydrocarbon solvent |
Why This Matters
An 80% vs. 44% yield difference directly impacts cost‑of‑goods for kilogram‑scale procurement and reduces purification burden, making this specific synthetic route economically viable for industrial supply.
- [1] US Patent 5,510,494. Example 14: 5-Methyl-2-(cyanomethyl)benzimidazole. 1996. View Source
